2-[2-(1H-PYRROL-1-YL)-13-THIAZOL-4-YL]-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE
Overview
Description
2-[2-(1H-PYRROL-1-YL)-13-THIAZOL-4-YL]-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a pyrrole ring, a thiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-PYRROL-1-YL)-13-THIAZOL-4-YL]-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the pyrrole and thiazole rings, followed by their coupling with a sulfonamide group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-PYRROL-1-YL)-13-THIAZOL-4-YL]-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[2-(1H-PYRROL-1-YL)-13-THIAZOL-4-YL]-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[2-(1H-PYRROL-1-YL)-13-THIAZOL-4-YL]-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrrol-1-yl)-1,3-thiazole
- 4-(1H-Pyrrol-1-yl)phenol
- 2,5-Dimethyl-1H-pyrrole-1-ethanol
Uniqueness
2-[2-(1H-PYRROL-1-YL)-13-THIAZOL-4-YL]-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE is unique due to its combination of a pyrrole ring, a thiazole ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the sulfonamide group enhances its potential as an enzyme inhibitor, while the pyrrole and thiazole rings contribute to its stability and reactivity.
Properties
IUPAC Name |
2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c17-25(22,23)14-5-3-12(4-6-14)10-18-15(21)9-13-11-24-16(19-13)20-7-1-2-8-20/h1-8,11H,9-10H2,(H,18,21)(H2,17,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXXJJXTSKMZSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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